1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)azetidine-3-carboxamide
Description
This compound features a structurally complex scaffold combining three distinct pharmacophoric elements:
- A 4-fluorobenzo[d]thiazole moiety, which is electron-deficient and may enhance binding affinity to biological targets through halogen bonding .
- An azetidine-3-carboxamide core, a four-membered ring system that introduces conformational rigidity and improves metabolic stability compared to larger heterocycles.
The integration of these motifs suggests applications in kinase inhibition or GPCR modulation, though specific biological data are unavailable in the provided evidence.
Properties
IUPAC Name |
1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3S/c22-14-3-1-5-17-19(14)24-21(31-17)26-11-13(12-26)20(29)23-8-9-27-18(28)7-6-15(25-27)16-4-2-10-30-16/h1-7,10,13H,8-9,11-12H2,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZVGLYJVDWNNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=CC=C3S2)F)C(=O)NCCN4C(=O)C=CC(=N4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)azetidine-3-carboxamide is a novel heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzothiazole moiety, which is known for its diverse biological activities.
- A furan ring, contributing to its pharmacological profile.
- An azetidine ring, which may influence its interaction with biological targets.
Molecular Formula
The molecular formula is , with a molecular weight of approximately 370.4 g/mol.
The biological activities of benzothiazole derivatives are often attributed to their ability to interact with various biological targets, including:
- Enzymes and proteins involved in cellular signaling pathways.
- Receptors that modulate physiological responses.
The introduction of a fluorine atom enhances the lipophilicity and electronic properties of the compound, potentially improving its binding affinity to target sites.
Antimicrobial Activity
Research has demonstrated that compounds similar to the one studied exhibit significant antimicrobial properties. The compound has been evaluated against a range of microorganisms:
| Microorganism | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus (Gram-positive) | Moderate Inhibition | |
| Escherichia coli (Gram-negative) | High Inhibition | |
| Candida albicans (Fungi) | Low Inhibition |
In vitro studies indicated that the compound effectively inhibited bacterial growth, particularly against Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Anticancer Activity
The compound's anticancer properties have also been explored. It has shown promising results in inhibiting cell proliferation in several cancer cell lines:
These findings suggest that the compound may be a candidate for further development as an anticancer agent.
Study on Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of the compound against various pathogens. The results indicated that it exhibited superior activity compared to standard antibiotics in certain strains of bacteria, highlighting its potential as an alternative therapeutic agent.
Study on Anticancer Properties
Another study focused on the anticancer effects of similar benzothiazole derivatives. The results showed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism by which the compound may exert its anticancer effects.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and pyridazine derivatives. For instance, research has shown that similar compounds exhibit significant activity against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Properties
Compounds with thiazole and furan units have been documented to possess antimicrobial activities. They have shown effectiveness against a range of pathogens, including bacteria and fungi. For example, derivatives similar to the compound have been tested for their ability to inhibit the growth of Staphylococcus aureus and Escherichia coli, demonstrating promising results in vitro .
Inhibitory Activity Against Viral Infections
There is growing interest in the antiviral properties of compounds containing benzothiazole derivatives. For instance, certain derivatives have been evaluated for their inhibitory effects against Middle East Respiratory Syndrome Coronavirus (MERS-CoV), showing potential as therapeutic agents in viral infections . The incorporation of a fluorine atom has been noted to enhance inhibitory activity, suggesting that structural modifications can lead to improved efficacy.
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| Anticancer Activity of Thiazole Derivatives | Evaluate anticancer activity against various cell lines | Significant growth inhibition observed in MDA-MB-231 and A549 cells |
| Antimicrobial Efficacy of Furan Compounds | Test antimicrobial properties against bacterial strains | Effective against Staphylococcus aureus with MIC values in low micromolar range |
| Inhibition of MERS-CoV by Benzothiazole Derivatives | Assess antiviral activity against MERS-CoV | Compound showed IC50 values indicating strong inhibitory effects |
Comparison with Similar Compounds
Key Observations :
- Fluorine vs. Chlorine : The target’s 4-fluorobenzo[d]thiazole may offer better metabolic stability than chlorinated analogues (e.g., 4g) due to reduced susceptibility to oxidative metabolism .
Furan- and Pyridazine-Containing Analogues
Compounds with furan or pyridazine motifs () highlight synthetic and structural parallels:
Key Observations :
- Synthetic Complexity: The target’s pyridazinone-ethyl spacer may require specialized coupling strategies, akin to the hydrazinyl intermediates in .
- Furan Orientation : The 2-furyl group in the target compound (vs. 3-furyl in 97c) could alter electronic distribution and binding interactions.
Azetidine vs. Larger Heterocycles
Azetidine’s compact structure distinguishes the target compound from analogues with piperazine or morpholine rings (e.g., 1099598-26-1 in ):
- Azetidine Advantages : Reduced ring strain compared to smaller heterocycles (e.g., aziridine) and lower molecular weight than six-membered rings (e.g., piperazine) may improve bioavailability .
Research Findings and Implications
- Structure-Activity Relationships (SAR): Fluorine at the benzothiazole 4-position may enhance membrane permeability relative to chlorinated or non-halogenated analogues . The ethyl spacer between pyridazinone and azetidine could balance flexibility and rigidity, optimizing target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
